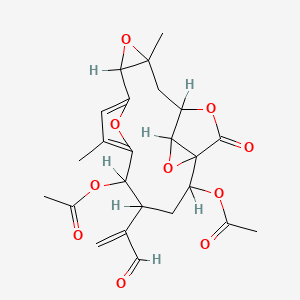

Bipinnatin B

Description

Properties

CAS No. |

99552-24-6 |

|---|---|

Molecular Formula |

C24H26O10 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[5-acetyloxy-7,12-dimethyl-17-oxo-4-(3-oxoprop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C24H26O10/c1-10-6-15-20-23(5,33-20)8-16-21-24(34-21,22(28)32-16)17(29-12(3)26)7-14(11(2)9-25)19(18(10)31-15)30-13(4)27/h6,9,14,16-17,19-21H,2,7-8H2,1,3-5H3 |

InChI Key |

MEFFELURXRIWBN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C=O)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C=O)OC(=O)C |

Synonyms |

ipinnatin B bipinnatin-B |

Origin of Product |

United States |

Isolation and Natural Occurrence of Bipinnatin B

Sources from Gorgonian Octocorals

Gorgonian octocorals, commonly known as sea fans or sea whips, are recognized as a rich source of diverse secondary metabolites, many of which exhibit interesting biological activities. nih.govresearchgate.net The genus Pseudopterogorgia has proven to be a particularly prolific producer of diterpenes, including Bipinnatin (B14683477) B. nih.gov

Pseudopterogorgia bipinnata as a Primary Source

The gorgonian octocoral Pseudopterogorgia bipinnata is a primary and well-documented source of Bipinnatin B. researchgate.netnih.gov This marine invertebrate, found in the Caribbean, produces a variety of bioactive natural products. researchgate.net this compound is a potent neurotoxin isolated from this species and is structurally analogous to lophotoxin (B1675080). nih.gov Research has consistently identified P. bipinnata as the key organism for the isolation of this specific compound. researchgate.netnih.gov

Other Pseudopterogorgia Species

While Pseudopterogorgia bipinnata is the principal source of this compound, other species within the same genus are known to produce a variety of related diterpenoid compounds. For instance, an extensive chemical investigation of the West Indian gorgonian Pseudopterogorgia kallos led to the isolation of several other bipinnatins, designated as bipinnatins K–Q. acs.orgresearchgate.net This indicates that the broader Pseudopterogorgia genus is a significant reservoir of structurally similar natural products. The study of these related compounds from different species can provide insights into the biosynthesis of these complex molecules. acs.orgresearchgate.net

Isolation Methodologies from Marine Organism Extracts

The isolation of this compound from marine organisms involves a multi-step process that begins with the collection and extraction of the gorgonian coral, followed by a series of chromatographic techniques to purify the target compound.

The general procedure for isolating bioactive secondary metabolites from marine invertebrates typically starts with the extraction of the freeze-dried organism using organic solvents. nih.govresearchgate.net This initial crude extract contains a complex mixture of compounds. researchgate.net To separate the components, the extract is then subjected to liquid-liquid partitioning, which fractionates the mixture based on the polarity of the compounds. nih.govresearchgate.net

Following this initial separation, various chromatographic techniques are employed for further purification. These methods include:

Column Chromatography (CC): A fundamental technique for separating the components of the fractionated extract.

Thin Layer Chromatography (TLC): Used to monitor the separation process and identify fractions containing the desired compound.

Vacuum Liquid Chromatography (VLC): An efficient method for the separation of complex mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used in the final stages of purification to obtain the pure compound. nih.gov

The isolation process is often guided by bioassays to track the biological activity of the fractions, ensuring that the targeted bioactive compound is being successfully isolated. nih.gov The final step in the process is the structural elucidation of the isolated compound, which is achieved using modern spectroscopic techniques, primarily 2D NMR and mass spectrometry. nih.gov

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Reference |

|---|---|---|

| This compound | Pseudopterogorgia bipinnata | nih.gov |

| Bipinnatins K–Q | Pseudopterogorgia kallos | acs.orgresearchgate.net |

Table 2: General Methodologies for Isolation of Natural Products from Marine Organisms

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | Solvent Extraction | To obtain a crude extract from the marine organism. | nih.govresearchgate.net |

| 2 | Liquid-Liquid Partitioning | To fractionate the crude extract based on polarity. | nih.govresearchgate.net |

| 3 | Chromatographic Separation | To separate the components within the fractions. | nih.gov |

| 4 | Purification | To isolate the pure compound using techniques like HPLC. | nih.gov |

| 5 | Structural Elucidation | To determine the chemical structure using NMR and Mass Spectrometry. | nih.gov |

Structural Elucidation and Advanced Characterization of Bipinnatin B and Analogs

X-ray Crystallographic Analysis for Relative and Absolute Configuration Determination

For instance, the molecular structures of Bipinnatin (B14683477) L and Bipinnatin P were confirmed through single-crystal X-ray diffraction. researchgate.net This analysis provided unequivocal evidence for their relative stereochemistry and atom connectivity. researchgate.net Similarly, the absolute stereochemistry of other related furanocembranoids has been firmly established using this technique. researchgate.net The data obtained from X-ray analysis, such as bond lengths, bond angles, and torsion angles, are foundational for understanding the conformational preferences and reactivity of these macrocyclic structures.

The crystallographic data for analogs like Bipinnatin L and P have been crucial in confirming the assignments made by spectroscopic methods such as NMR. researchgate.net

Table 1: Representative Crystallographic Data for Bipinnatin Analogs Note: Specific crystallographic data for Bipinnatin B is not available. The following table is a generalized representation of the type of data obtained for its analogs.

| Parameter | Bipinnatin L | Bipinnatin P |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21 |

| a (Å) | 10.123 | 9.876 |

| b (Å) | 15.456 | 12.345 |

| c (Å) | 18.789 | 14.567 |

| β (°) | 90 | 95.67 |

| Volume (ų) | 2934.5 | 1765.4 |

| Z | 4 | 2 |

Computational Methods in Structural Assignment (e.g., DP4+ Probability Analysis)

In recent years, computational methods have become indispensable tools for the structural elucidation of complex natural products, especially when single crystals for X-ray analysis are not obtainable. The DP4+ probability analysis is a state-of-the-art computational method that aids in the assignment of stereostructures by comparing experimentally obtained NMR chemical shifts with those calculated for a set of possible diastereomers using density functional theory (DFT). nih.govgithub.com

While a specific DP4+ analysis for this compound has not been detailed in the available literature, this method has been successfully applied to a wide range of natural products, including other cembranoid diterpenes, to assign their relative and absolute configurations with a high degree of confidence. researchgate.netnih.gov For example, the structures of new cembrane-type diterpenoids isolated from the soft coral Sinularia sp. were elucidated using extensive spectroscopic analysis in conjunction with NMR calculations and DP4+ probability analysis. researchgate.net

The DP4+ methodology involves calculating the 1H and 13C NMR chemical shifts for all possible stereoisomers of a molecule. These calculated shifts are then compared to the experimental NMR data, and the DP4+ algorithm provides a probability score for each candidate structure, indicating the most likely correct isomer. github.comrsc.org This approach is particularly valuable for molecules with multiple stereocenters and conformational flexibility, which are characteristic features of the furanocembranoid family.

Table 2: Illustrative DP4+ Analysis Results for a Hypothetical Stereoisomer Set of a Bipinnatin Analog This table is a hypothetical representation to illustrate the output of a DP4+ analysis.

| Candidate Isomer | 1H DP4+ Probability (%) | 13C DP4+ Probability (%) | Overall DP4+ Probability (%) |

|---|---|---|---|

| Isomer A | 98.5 | 97.2 | 99.1 |

| Isomer B | 0.8 | 1.5 | 0.5 |

| Isomer C | 0.5 | 1.1 | 0.3 |

Stereochemical Considerations and Conformational Analysis of this compound

The stereochemistry and conformational flexibility of the 14-membered macrocyclic ring in this compound and its analogs are key determinants of their biological activity. The furanocembranoid skeleton is characterized by multiple stereocenters and the potential for different conformations due to the flexibility of the macrocycle. chemrxiv.orgescholarship.org

The relative and absolute stereochemistry of these compounds are typically determined through a combination of spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR experiments, and, where possible, X-ray crystallography. researchgate.net For instance, in related furanocembranoids, NOE correlations have been used to establish the spatial proximity of protons and thus deduce the relative configuration of stereocenters. researchgate.net

Conformational analysis, often aided by computational modeling, is crucial for understanding the three-dimensional shape of these molecules in solution. chemrxiv.org Studies on related macrocycles, such as those derived from Bipinnatin J, have utilized a combination of variable-temperature NMR (VT-NMR), NOESY experiments, and DFT calculations to characterize the different equilibrating conformers. chemrxiv.org These analyses have revealed that the macrocyclic scaffold can exist in different conformations, such as folded "cup-like" or more open "sandwich-like" structures, and that these conformational preferences can influence the stereochemical outcome of reactions. chemrxiv.org

Understanding the conformational landscape of this compound is essential for rationalizing its interaction with biological targets, such as the nicotinic acetylcholine (B1216132) receptors, which are irreversibly blocked by this potent neurotoxin. nih.gov The specific arrangement of functional groups in the preferred conformation is thought to be critical for its biological function.

Biosynthetic Pathways and Interrelationships of Bipinnatin B

Proposed Biosynthetic Origins of Furanocembranoids

The biosynthesis of furanocembranoids is believed to commence with geranylgeranyl pyrophosphate (GGPP), a fundamental C20 precursor in the biosynthesis of numerous terpenoids. frontiersin.orgup.ac.zanih.gov Prenyltransferase enzymes catalyze the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form GGPP. frontiersin.org This linear precursor then undergoes a significant cyclization event to form the characteristic 14-membered macrocyclic core of the cembranoid family. uni-regensburg.de Subsequent enzymatic modifications, including oxidations and rearrangements, are responsible for generating the furan (B31954) ring and the specific functionalities that define individual furanocembranoids like Bipinnatin (B14683477) B.

Bipinnatin J as a Biosynthetic Precursor

Within the furanocembranoid family, Bipinnatin J is considered a key biosynthetic intermediate, serving as a branching point to more structurally complex molecules. acs.org Its chemical structure is primed for further transformations, leading to a variety of polycyclic frameworks. acs.org

Conversion to Intricarene (B1249381)

A significant proposed biosynthetic transformation is the conversion of Bipinnatin J into the pentacyclic diterpene, intricarene. nih.govlookchem.com This process is hypothesized to occur via a transannular [5+2] cycloaddition reaction. nih.govworktribe.com The proposed mechanism involves an initial oxidation of the furan moiety in Bipinnatin J, possibly by a monooxygenase, to form an unstable spiroepoxide which then rearranges to a hydroxypyranone intermediate. acs.org Subsequent elimination of water generates a reactive oxidopyrylium ion, which then undergoes the intramolecular cycloaddition to yield the complex cage-like structure of intricarene. worktribe.comacs.org This biomimetic conversion has been successfully demonstrated in a laboratory setting, lending strong support to the proposed biosynthetic pathway. lookchem.comworktribe.com

Relationship to Bielschowskysin (B1247535)

Bipinnatin J is also postulated as a biogenetic precursor to bielschowskysin, another structurally intricate diterpenoid isolated from the same source. worktribe.comacs.org The proposed biosynthetic pathway involves several steps, starting with the epoxidation of a double bond in the macrocycle of Bipinnatin J. acs.orgnih.gov This is thought to be followed by a formal [2+2] photocycloaddition, a transannular reaction that would form the distinctive cyclobutane (B1203170) ring of bielschowskysin. acs.orgnih.govescholarship.org This hypothesis highlights the potential for furanocembranoids to undergo remarkable skeletal rearrangements to generate significant molecular diversity.

Enzymatic and Non-Enzymatic Transformations in Bipinnatin Biosynthesis

The biosynthesis of natural products typically involves a series of enzyme-catalyzed reactions, but can also include spontaneous, non-enzymatic steps. nih.govresearchgate.net In the context of Bipinnatin B and its relatives, the initial formation of the cembranoid ring from GGPP is an enzymatic process. uni-regensburg.de Further tailoring reactions that install specific functional groups are also likely under enzymatic control.

However, some of the key transformations that define the interrelationships within the furanocembranoid family may occur non-enzymatically. The inherent chemical reactivity of complex intermediates can drive spontaneous cyclizations and rearrangements. researchgate.net For example, while the formation of the oxidopyrylium ion from Bipinnatin J is likely initiated by an enzyme, the subsequent transannular [5+2] cycloaddition to form intricarene could be a spontaneous pericyclic reaction. worktribe.comnih.gov Similarly, the proposed [2+2] photocycloaddition to form the core of bielschowskysin could be induced by light without direct enzymatic catalysis, a phenomenon observed in the biosynthesis of other natural products. researchgate.netresearchgate.net These non-enzymatic steps play a crucial role in diversifying the structures of the final products. nih.gov

Chemosensitivity and Biosynthetic Connections within the Bipinnatin Series

The chemical reactivity of furanocembranoids provides valuable insights into their biosynthetic connections. Laboratory syntheses that mimic proposed biosynthetic steps (biomimetic synthesis) serve to validate these hypotheses.

A notable example is the conversion of Bipinnatin J to intricarene. This transformation was successfully achieved in the lab by treating a derivative of Bipinnatin J with a base, which induced the transannular oxidopyrylium-alkene [5+2] cycloaddition. lookchem.com The fact that this complex rearrangement can be accomplished under laboratory conditions demonstrates its chemical feasibility and supports the hypothesis that a similar reaction occurs in nature. lookchem.comworktribe.com Furthermore, studies have explored the use of photochemical methods to synthesize intricarene from Bipinnatin J, and have also investigated the conditions necessary to effect a transannular [2+2] cycloaddition in a Bipinnatin J model system to assemble the core of bielschowskysin. escholarship.org These chemical studies, by mirroring the proposed biosynthetic pathways, establish a clear relationship between Bipinnatin J and more complex diterpenes like intricarene and bielschowskysin. lookchem.comscilit.comnih.gov

Biological Activities and Molecular Mechanisms of Bipinnatin B

Neurobiological Activity: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Bipinnatin (B14683477) B is a potent neurotoxin that exerts its effects primarily through the modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial for signal transmission in the nervous system. nih.gov Its interaction with these receptors is characterized by a unique and irreversible mechanism of action.

Irreversible Antagonism of nAChRs

Bipinnatin B acts as an irreversible antagonist of nAChRs. nih.gov Unlike competitive antagonists that bind reversibly to the receptor's active site, this compound forms a stable, covalent bond with the receptor, leading to a long-lasting or permanent inhibition of its function. nih.govnih.gov This irreversible inhibition is a hallmark of the lophotoxin (B1675080) family of neurotoxins, to which this compound belongs. nih.gov Studies have shown that the inhibitory activity of bipinnatins increases with preincubation in an aqueous buffer, suggesting that the parent compound is a protoxin that is converted to an active species. nih.gov This active form then irreversibly inhibits the two acetylcholine-binding sites on the nAChR at distinguishable rates. nih.gov

Covalent Modification of Receptor Subunits (e.g., Tyr190 in α-subunits)

The irreversible nature of this compound's antagonism stems from its ability to form a covalent bond with a specific amino acid residue within the nAChR. nih.gov Research has identified this key residue as tyrosine-190 (Tyr190) located in the α-subunits of the receptor. nih.govnih.govcore.ac.uk This covalent modification of Tyr190 is a critical event in the mechanism of action of the lophotoxin family. nih.govnih.gov The interaction is highly specific, and the covalent linkage effectively and permanently blocks the binding of the natural neurotransmitter, acetylcholine, thereby preventing receptor activation. nih.gov

Selective Inhibition of Acetylcholine-Binding Sites

The nAChR possesses two distinct acetylcholine-binding sites. This compound exhibits a preferential inhibition of the binding site located near the α/δ-subunit interface. nih.gov This site is characterized by a low affinity for metocurine (B613844) and a high affinity for acetylcholine. nih.gov The difference in the rates of irreversible inhibition between the two binding sites allows for the selective inhibition of one site, which has proven useful for the pharmacological investigation of the other. nih.gov This selectivity suggests that the reaction of bipinnatins with the nAChR is sensitive to the structural differences between the two acetylcholine-binding sites. nih.gov

Differential Sensitivity Across Organisms and Receptor Subtypes (e.g., vertebrate vs. nematode nAChRs)

Interestingly, the sensitivity to this compound varies across different organisms and nAChR subtypes. While it is a potent blocker of vertebrate and many invertebrate nAChRs, some nematode nAChRs have shown insensitivity. researchgate.netresearchgate.net For instance, the nAChR of the parasitic nematode Ascaris suum was found to be insensitive to a concentration of this compound that is highly effective on other nAChRs. researchgate.netresearchgate.net This resistance in certain nematodes, such as Caenorhabditis elegans, is attributed to a key amino acid substitution. In the resistant nematode nAChR α-like subunit, the critical tyrosine-190 residue is replaced by a proline residue, which prevents the covalent modification by this compound. researchgate.netnih.gov In contrast, this compound effectively blocks mouse muscle nAChRs. researchgate.net

Anticancer and Cytotoxic Activities

In addition to its neurobiological effects, this compound has demonstrated cytotoxic activity against certain cancer cell lines in laboratory studies.

In vitro Cytotoxicity against Murine Tumor Cell Lines (e.g., P388)

This compound has been shown to exhibit in vitro activity against the P388 murine tumor cell line. nih.gov In these studies, the cytotoxicity of a compound is typically measured by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This compound displayed an IC50 of 3.2 μg/mL against P388 cells. nih.gov This finding suggests a potential for this compound and related compounds as leads for the development of new anticancer agents.

| Compound | Cell Line | IC50 (μg/mL) |

| This compound | P388 | 3.2 nih.gov |

| Bipinnatin A | P388 | 0.9 nih.gov |

| Bipinnatin D | P388 | 1.5 nih.gov |

Cytotoxic Effects on Human Cancer Cell Lines (e.g., colon, melanoma, breast, lung, CNS)

Research has demonstrated the cytotoxic potential of this compound against certain cancer cell lines. Specifically, in vitro studies have shown that this compound exhibits activity against the P388 murine tumor cell line, which is a model for leukemia. nih.govnus.edu.sg The half-maximal inhibitory concentration (IC₅₀) for this compound against P388 cells was determined to be 3.2 µg/mL. nih.gov This finding places it among a group of related compounds, Bipinnatins A and D, which also show cytotoxicity against this cell line. nih.gov

While Bipinnatin I, a related compound, has shown cytotoxic action against colon and melanoma cancer cell lines, specific data detailing the cytotoxic effects of this compound on human cancer cell lines—including colon, melanoma, breast, lung, or Central Nervous System (CNS) cancer—are not extensively detailed in the reviewed scientific literature. nih.gov

Table 1: Cytotoxicity of this compound against Murine Tumor Cell Line

| Cell Line | Organism | Type | IC₅₀ (µg/mL) | Citation |

|---|

Mechanisms of Action in Cancer Cells (e.g., apoptosis induction, cell cycle disruption)

The precise molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells, such as the induction of apoptosis (programmed cell death) or the disruption of the cell cycle, have not been specified in the available scientific literature. While such mechanisms are common for cytotoxic agents, detailed studies elucidating these pathways for this compound are not presently documented.

Antimicrobial Properties

This compound has been identified as a potent neurotoxin with insecticidal properties. nih.govuwi.edu Its mechanism of action involves the irreversible blockade of nicotinic acetylcholine receptors. nih.gov This disruption of the nervous system function leads to paralysis in insects, highlighting its application as an insecticide. nih.govnus.edu.sgwikipedia.org This neurotoxic activity is a key aspect of its reported antimicrobial function in a broader sense. nih.govuwi.edu

Other Reported Biological Activities (e.g., antioxidant)

Research into natural products often includes screening for a variety of effects, including antioxidant activity. nih.gov However, specific studies confirming or quantifying the antioxidant properties of this compound are not available in the reviewed literature.

Structure Activity Relationship Sar Studies of Bipinnatin B and Its Analogs

Impact of α,β-Unsaturated Carbonyl Groups on Cytotoxicity

The presence of an α,β-unsaturated carbonyl group is a significant determinant of the cytotoxic activity of many natural products. semanticscholar.org In the context of furanocembranoids like bipinnatin (B14683477) B, this moiety often acts as a Michael acceptor, enabling covalent modification of biological nucleophiles such as cysteine residues in proteins. researchgate.netnih.gov This reactivity is a key factor in the compound's ability to induce cell death.

Bipinnatins A, B, and D, all of which possess an α,β-unsaturated carbonyl or a related reactive group, exhibit notable cytotoxicity against the P388 murine tumor cell line, with IC50 values of 0.9, 3.2, and 1.5 μg/mL, respectively. nih.gov The cytotoxicity of these compounds underscores the importance of this functional group for their anticancer potential.

Influence of the Furan (B31954) Ring on Bioactivity

Oxidation of the furan can lead to the formation of more complex polycyclic structures, highlighting its role as a biosynthetic precursor and its potential for metabolic activation. researchgate.net The structural integrity of the furan ring is therefore considered essential for the specific biological activities of these compounds.

Role of Electrophilic Centers in Covalent Binding Mechanisms

The electrophilic nature of certain functional groups within bipinnatin B is central to its mechanism of action, particularly its ability to form covalent bonds with biological macromolecules. The β,γ-unsaturated carbonyl group in this compound is a key electrophilic center responsible for its irreversible binding to target proteins. This covalent modification is a distinguishing feature compared to compounds that engage in non-covalent, reversible interactions.

The mechanism of action for related compounds like acivicin (B1666538) involves the nucleophilic attack of a catalytic cysteine residue from a target enzyme onto an electrophilic carbon in the inhibitor. nih.gov This covalent bonding leads to irreversible inhibition of the enzyme. nih.gov Similarly, the electrophilic centers in this compound are critical for its potent neurotoxic effects, which arise from the irreversible blockade of nicotinic acetylcholine (B1216132) receptors. nih.gov

Stereochemical Determinants of Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral natural products like this compound. nih.gov The specific three-dimensional arrangement of atoms and functional groups is crucial for proper recognition and binding to target receptors. The total synthesis of bipinnatin J, a related furanocembranoid, has demonstrated that the stereochemistry at one center can induce the relative stereochemistry of other newly formed stereocenters within the macrocyclic ring. nih.gov

In studies of acivicin and its derivatives, it was found that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, indicating that the uptake and activity of these compounds are highly dependent on their stereochemistry. nih.gov This highlights that precise stereochemical configurations are essential for the biological function of these molecules. The relative configuration of bipinnatin P has been confirmed through X-ray crystallography, emphasizing the importance of stereochemical assignment in understanding bioactivity. researchgate.net

Identification of Key Pharmacophores for Receptor Interaction

The identification of these pharmacophores is often achieved through a combination of SAR studies, computational modeling, and analysis of protein-ligand interactions. biorxiv.orgmdpi.comnih.gov In the case of this compound, the electrophilic nature of the unsaturated carbonyl is a critical feature for covalent interaction, while the furan ring and macrocycle contribute to the necessary steric and conformational properties for receptor binding.

Comparison of SAR Profiles with Related Furanocembranoids (e.g., Lophotoxin (B1675080), Bipinnatin A, C)

Comparing the SAR profiles of this compound with other furanocembranoids provides valuable insights into the structural requirements for their biological activities.

Lophotoxin: Like this compound, lophotoxin is a potent neurotoxin that irreversibly inhibits nicotinic acetylcholine receptors. nih.gov However, lophotoxin contains an epoxy-lactone moiety as its key electrophilic group, in contrast to the β,γ-unsaturated carbonyl of this compound. This difference in the reactive group leads to distinct receptor subtype specificities.

Bipinnatin A: Bipinnatin A is a protoxin that requires solvolysis of an acetate (B1210297) group to become active. researchgate.net It shares the core furanocembranoid skeleton with this compound and exhibits potent cytotoxicity. nih.gov

Bipinnatin C: Bipinnatin C lacks the β,γ-unsaturated carbonyl group found in this compound. As a result, it exhibits weak, reversible inhibition and significantly reduced cytotoxicity, highlighting the critical role of the electrophilic center for potent bioactivity.

The following table summarizes the key structural features and biological activities of this compound and related compounds.

| Compound | Key Structural Feature | Mechanism of Action | Cytotoxicity (P388) IC50 (µg/mL) |

| Bipinnatin A | Protoxin with acetate group | Irreversible inhibitor after activation | 0.9 nih.gov |

| This compound | β,γ-Unsaturated carbonyl | Irreversible, covalent inhibitor | 3.2 nih.gov |

| Bipinnatin C | Lacks β,γ-unsaturated carbonyl | Weak, reversible inhibitor | 46.6 |

| Lophotoxin | Epoxy-lactone | Irreversible, covalent inhibitor | Not specified for P388 |

Chemical Modifications and Design of Bipinnatin B Derivatives

Synthesis of Novel Bipinnatin (B14683477) Analogs

The transformation of relatively simple furanocembranoid macrocycles into complex polycyclic structures is a cornerstone of derivative design in this class. The synthesis of these novel analogs often leverages the inherent reactivity of the bipinnatin scaffold, particularly the furan (B31954) and butenolide moieties. researchgate.net

A prominent example is the biomimetic total synthesis of (+)-intricarene from (−)-bipinnatin J. nottingham.ac.ukacs.org This process validates the proposed biosynthetic relationship between these natural products. acs.org The synthesis involves the strategic manipulation of the bipinnatin J macrocycle to induce a series of intramolecular reactions, ultimately forming the novel tetracyclic core of intricarene (B1249381). nottingham.ac.uk This conversion demonstrates how a bipinnatin precursor can be elaborated into a structurally distinct analog.

Further showcasing the versatility of the bipinnatin framework, synthetic efforts have been directed toward the highly complex, hexacyclic diterpene, bielschowskysin (B1247535). nottingham.ac.uk Model studies using bipinnatin J have been crucial in exploring the feasibility of key chemical steps, such as transannular cycloadditions, to construct the intricate tricyclo[9.3.0.0²,¹⁰]tetradecane ring system at the core of bielschowskysin. nottingham.ac.ukresearchgate.net These studies underscore the role of bipinnatins as starting points for generating analogs with unprecedented carbon skeletons. researchgate.net

Table 1: Synthesis of Novel Analogs from Bipinnatin Precursors

| Precursor | Key Transformation | Synthesized Analog |

|---|---|---|

| (-)-Bipinnatin J | Oxidation and transannular [5+2] cycloaddition | (+)-Intricarene |

| Bipinnatin J (model system) | Transannular [2+2] cycloaddition | Bielschowskysin Core |

Strategies for Modulating Reactivity and Selectivity

The chemical conversion of bipinnatins into new derivatives relies on strategies that modulate the reactivity of the macrocyclic framework to achieve selective bond formations. These strategies often involve transannular reactions, where reactive sites on opposite sides of the 14-membered ring are brought into proximity to form new rings.

The synthesis of (+)-intricarene from (−)-bipinnatin J employs a powerful strategy involving the formation of an oxidopyrylium ion. acs.org The process begins with the oxidation of the furan ring in bipinnatin J, which is then acetylated to form a stable acetoxypyranone intermediate. mdpi.com Upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this intermediate eliminates acetic acid to generate a highly reactive, butenolide-fused oxidopyrylium ion. This zwitterionic species then undergoes a novel transannular [5+2] cycloaddition with an alkene on the macrocycle's periphery, stereoselectively forming the complex tetracyclic structure of intricarene. acs.orgmdpi.com

Another key strategy explored is the transannular [2+2] photocycloaddition. This approach has been investigated in model systems based on bipinnatin J as a potential method to construct the core cyclobutane (B1203170) ring of bielschowskysin. nottingham.ac.uk Such a reaction would involve the photochemical excitation of a double bond within the macrocycle, leading to its cycloaddition with another strategically positioned alkene, thereby forging the challenging four-membered ring. nottingham.ac.uk These examples highlight how specific reagents and conditions—chemical, thermal, or photochemical—can be used to unlock different reactive pathways within the same molecular scaffold, leading to a diverse array of complex structures.

Advanced Research Methodologies for Bipinnatin B Investigation

In vitro Receptor Binding and Functional Assays

The primary molecular target of Bipinnatin (B14683477) B has been identified as the nicotinic acetylcholine (B1216132) receptor (nAChR). Research in this area focuses on characterizing the specifics of this interaction through various binding and functional assays.

Detailed Research Findings: Bipinnatin B is recognized as a potent, irreversible inhibitor of nAChRs. researchgate.netnih.gov Unlike simple competitive antagonists, it forms a covalent bond with the receptor, leading to a lasting blockade. uga.edu Functional assays and binding studies have demonstrated that this compound is comparable in binding affinity to lophotoxin (B1675080) for the embryonic mouse muscle AChR and is even more potent in binding to the Torpedo californica electric organ AChR. nih.govfigshare.com

The mechanism of inhibition is highly specific, involving the covalent modification of a tyrosine residue at position 190 (Tyr-190) within the alpha-subunit of the nAChR. uga.edugoogle.comgoogle.com This interaction blocks the acetylcholine binding sites. Studies indicate a preference for the binding site located near the alpha/delta-subunit interface of the receptor. uga.edu Further functional assays using [¹²⁵I]-α-bungarotoxin as a competitive ligand have confirmed that this compound inhibits toxin binding to receptor-rich membrane fragments from the Torpedo electric organ and to intact cells expressing the receptor. uga.eduresearchgate.net Interestingly, while it is a general blocker for vertebrate and many invertebrate nAChRs, the nAChRs of the nematode Ascaris suum have been found to be insensitive to this compound, highlighting pharmacological differences in the receptor across species. mdpi.com

The inhibitory activity of this compound is dependent on its activation in an aqueous buffer, which suggests the parent molecule undergoes a transformation into a more active, stable species before covalently binding to the receptor. uga.edu The bimolecular reaction constants for receptor interaction have been determined to be higher for this compound compared to its structural analogs, Bipinnatin A and Bipinnatin C. uga.edu

| Target | Assay Type | Key Finding | Organism/System |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor (nAChR) | Irreversible Inhibition / Covalent Binding | Covalently binds to Tyr-190 of the α-subunit. uga.edugoogle.comgoogle.com | General (Vertebrate) |

| nAChR, muscle type | Binding Affinity Assay | Binding affinity comparable to lophotoxin. nih.govfigshare.com | Mouse (embryonic) |

| nAChR | Competitive Binding Assay (vs. [¹²⁵I]-α-toxin) | Inhibits α-toxin binding to receptor fragments. uga.eduresearchgate.net | Torpedo californica |

| nAChR | Functional Blockade Assay | Ineffective blocker at 30 µmol L⁻¹. mdpi.com | Ascaris suum (nematode) |

| nAChR | Functional Blockade Assay | Partially blocked nicotine-induced activity. wikipedia.org | Insect |

Cell-Based Assays for Cytotoxicity and Anti-inflammatory Effects

Cell-based assays are fundamental in determining the physiological effects of a compound on whole cells, providing insights into cytotoxicity and other potential therapeutic properties like anti-inflammatory action.

Detailed Research Findings: Investigations into the cytotoxic potential of this compound have been conducted using cancer cell lines. In these in vitro assays, this compound demonstrated notable activity against the P388 murine lymphocytic leukemia cell line. researchgate.net The results from these studies quantified its potency, establishing a specific concentration at which it inhibits cell growth by 50%.

| Cell Line | Assay Type | Result (IC₅₀) | Reference |

|---|---|---|---|

| P388 Murine Leukemia | Cytotoxicity Assay | 3.2 µg/mL | researchgate.netresearchgate.net |

Regarding anti-inflammatory effects, while other secondary metabolites from the Pseudopterogorgia genus are noted for their anti-inflammatory properties, specific data from cell-based assays (e.g., measurement of nitric oxide, TNF-α, or interleukin production) for this compound are not extensively reported in the currently available scientific literature.

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its protein target at an atomic level. These methods can reveal binding conformations, interaction energies, and key amino acid residues involved in the binding event.

Detailed Research Findings: While this compound is known to covalently bind to Tyr-190 of the nAChR, specific molecular docking studies that visualize this precise interaction are not widely available in the reviewed literature. However, the broader context of its target class is informed by computational methods. For instance, the crystal structure of the acetylcholine-binding protein (AChBP), a naturally occurring structural analog of the nAChR ligand-binding domain, serves as a critical template for generating three-dimensional models of nAChRs. google.comgoogle.com These models are instrumental in the structure-assisted design and screening of new ligands that target these receptors. The confirmed binding of this compound to AChBP underscores the utility of such models for understanding how furanocembranoids interact with the nAChR binding pocket. google.comgoogle.com

Bioanalytical Techniques for Metabolite Identification and Stability Studies

Bioanalytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for studying the metabolic fate and stability of a compound. These techniques help identify how a compound is modified by an organism and how long it remains stable under various conditions.

Detailed Research Findings: Specific studies detailing the comprehensive metabolite profile of this compound in biological systems are not prominently featured in the available literature. Consequently, bioanalytical methods for its metabolite identification have not been explicitly described.

However, preliminary stability research has provided some insights. An important finding is that the parent species of this compound displays minimal affinity for the nAChR. uga.edu Its potent inhibitory activity is observed only after the toxin is preincubated in an aqueous buffer. This suggests that this compound is a prodrug that is converted to a single, relatively stable, and active form before it engages with its receptor target. uga.edu While techniques like HPLC-UV have been suggested for stability assays of related furanocembranoids, specific chromatographical stability studies for this compound are not detailed in the reviewed sources.

Future Research Directions and Emerging Paradigms

Elucidation of Undiscovered Biosynthetic Intermediates and Pathways

The complete biosynthetic pathway of Bipinnatin (B14683477) B and other furanocembranoids remains an area of active investigation. While the general involvement of terpene synthases and cytochrome P450 monooxygenases is understood, the specific enzymes and the sequence of their actions are not fully elucidated. frontiersin.orgpnas.org Future research will likely focus on:

Genome Mining: Advances in genome sequencing and bioinformatic tools will enable the identification of biosynthetic gene clusters (BGCs) responsible for producing Bipinnatin B and related compounds in marine organisms like gorgonian corals. mdpi.comtandfonline.commdpi.com This "genome mining" approach can predict the functions of enzymes and outline the biosynthetic steps. tandfonline.com

Heterologous Expression: Once potential BGCs are identified, they can be expressed in more easily cultured host organisms, such as bacteria or yeast. frontiersin.orgnih.govresearchgate.net This technique allows for the production and characterization of biosynthetic intermediates that are present in minute quantities in the native organism.

Transcriptome Analysis and Precursor Feeding: Analyzing the transcriptome of the source organism can reveal which genes are actively being expressed during the production of this compound. frontiersin.org This can be combined with precursor feeding experiments, where isotopically labeled compounds are introduced to trace their incorporation into the final natural product, thereby mapping the biosynthetic route. frontiersin.org

A significant challenge lies in the fact that many BGCs may be "silent" under standard laboratory conditions, meaning they are not expressed. frontiersin.org Developing new cultivation strategies that mimic the natural marine environment will be crucial to activating these silent gene clusters and uncovering novel intermediates. frontiersin.org

Development of Advanced Synthetic Routes for Scalable Production

The limited availability of this compound from its natural source, the gorgonian coral Pseudopterogorgia bipinnata, presents a major bottleneck for extensive research and potential therapeutic development. numberanalytics.comfrontiersin.orgmdpi.com While total synthesis has been achieved, developing more efficient and scalable routes is a key priority. researchgate.netyoutube.comnih.gov Future efforts will likely involve:

Novel Catalytic Methods: The development of new catalysts and reactions, such as the Nozaki-Hiyama-Kishi coupling, can enable the stereoselective formation of the complex macrocyclic ring of this compound with greater control and in fewer steps. youtube.comnih.govlookchem.com

Biomimetic Synthesis: Taking cues from the natural biosynthetic pathway can inspire more efficient and elegant synthetic strategies. lookchem.comengineering.org.cn For instance, understanding how enzymes catalyze specific ring closures or oxidations can inform the design of chemical catalysts that mimic these processes.

The ultimate goal is to develop a synthetic route that is not only high-yielding but also cost-effective and environmentally friendly, making large-scale production of this compound and its analogs feasible. engineering.org.cn

Identification of Novel Molecular Targets Beyond nAChRs

While the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs) is a primary focus, exploring other potential molecular targets is crucial for a comprehensive understanding of its biological activity. nih.govnih.gov Cembranoids, the class of compounds to which this compound belongs, are known to possess a range of biological activities, suggesting they may interact with multiple cellular components. nih.govontosight.ai

Future research in this area will likely employ:

Chemical Proteomics: This powerful technique uses chemical probes, often based on the natural product itself, to "fish out" and identify binding partners from complex cell lysates. researchgate.netnih.govfrontiersin.org This can reveal both primary targets and potential off-target interactions in an unbiased manner. researchgate.netnih.gov

Computational Modeling and Virtual Screening: Computer-based simulations can predict the binding of this compound to a wide range of protein structures, helping to prioritize potential targets for experimental validation. researchgate.net

Phenotypic Screening: Testing this compound in a variety of cell-based assays that measure different biological responses can provide clues about its mechanism of action and point towards novel signaling pathways and molecular targets.

For instance, a related cembranoid, EUAC, has been shown to potentiate the GABAA receptor, suggesting that this compound or its analogs might also interact with other ligand-gated ion channels. nih.gov Identifying these non-nAChR targets could open up new therapeutic applications for this compound.

Exploration of Synergistic Biological Activities with other Compounds

The potential for this compound to act synergistically with other compounds is a promising area of research that remains largely unexplored. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy and reduced side effects. nih.govnih.gov

Future studies could investigate the combination of this compound with:

Other Marine Natural Products: Combining extracts from different marine organisms has shown promise in enhancing anti-inflammatory and anti-obesity effects. nih.gov For example, the combination of extracts from Ecklonia cava and Sargassum horneri exhibited greater anti-inflammatory activity than either extract alone. nih.gov

Conventional Drugs: this compound could potentially enhance the activity of existing drugs. For instance, some natural products can improve the solubility or absorption of other compounds or inhibit drug efflux pumps that contribute to drug resistance. nih.gov

Antibiotics: Some marine natural products have been shown to act synergistically with antibiotics against resistant bacteria. waikato.ac.nz

Investigating these combinations will require a systematic approach, using a variety of in vitro and in vivo models to assess both efficacy and potential toxicity. nih.gov

Application of Omics Technologies in this compound Research

The "omics" revolution provides a powerful toolkit for a holistic understanding of this compound's biological effects. These high-throughput technologies can provide a global view of the changes occurring within a cell or organism in response to the compound.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identifying biosynthetic gene clusters in the source organism. mdpi.comnih.gov | Elucidation of the complete biosynthetic pathway. nih.gov |

| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. | Identification of signaling pathways modulated by this compound. |

| Proteomics | Identifying protein targets and quantifying changes in protein expression and post-translational modifications. researchgate.netnih.govbeilstein-journals.org | Uncovering novel molecular targets and mechanisms of action. researchgate.netnih.gov |

| Metabolomics | Profiling changes in the cellular metabolome after exposure to this compound. creative-proteomics.comfrontiersin.orgnih.gov | Understanding the downstream metabolic consequences of this compound's activity. creative-proteomics.com |

Integrating data from these different omics platforms will be a key challenge and opportunity. mdpi.com A multi-omics approach can provide a comprehensive picture of this compound's mechanism of action, from its genetic origins to its ultimate effects on cellular metabolism and function.

Addressing Research Gaps in Mechanistic Elucidation

Despite progress, several gaps remain in our understanding of this compound's mechanism of action. While its irreversible inhibition of nAChRs by covalent modification of Tyr190 in the alpha-subunit is a key finding, many details require further investigation. nih.govnih.govacs.org

Key research questions that need to be addressed include:

Kinetics of Receptor Inhibition: While lophotoxin (B1675080), a related compound, is a slow-binding irreversible inhibitor, the precise kinetics of this compound's interaction with different nAChR subtypes need to be characterized in more detail. acs.orgsemanticscholar.org

Subtype Selectivity: A thorough investigation of this compound's activity across the full range of nAChR subtypes is needed to understand its potential for selective therapeutic targeting.

Downstream Signaling Pathways: Beyond the initial receptor blockade, the long-term cellular consequences of this compound's action are not well understood. nih.gov Research is needed to elucidate the downstream signaling cascades that are affected.

Structure-Activity Relationships: A more extensive library of this compound analogs is needed to systematically probe the structural features responsible for its potent and irreversible activity. nih.gov

Addressing these knowledge gaps will be crucial for translating the initial discoveries about this compound into tangible therapeutic applications. This will require a concerted effort combining synthetic chemistry, molecular pharmacology, and advanced biological characterization techniques.

Q & A

Q. What established protocols are recommended for synthesizing Bipinnatin B in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including photochemical steps (e.g., Norrish-Yang cyclization) to mimic biosynthetic pathways . Key considerations include:

- Reaction optimization : Use inert atmospheres and controlled light exposure for photochemical steps to prevent side reactions.

- Purification : Employ column chromatography with gradient elution to isolate this compound from structurally similar byproducts .

- Characterization : Validate identity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS), ensuring spectral matches with literature data .

- Yield reporting : Prioritize gravimetric yield over spectroscopic estimates for reproducibility .

Q. How is this compound structurally characterized to confirm identity and purity?

Structural confirmation requires:

- Spectroscopic analysis : Compare NMR chemical shifts (e.g., 5.35 ppm for exocyclic methylene protons) and HRMS data with published values .

- Purity assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Elemental analysis further verifies composition .

- Chirality verification : Circular dichroism (CD) or X-ray crystallography to confirm stereochemical assignments, critical for bioactivity .

Q. What in vitro assays are used to evaluate this compound’s cytotoxic activity?

Common assays include:

- MTT assay : Measure IC values against leukemia cell lines (e.g., HL-60) with triplicate replicates to ensure statistical reliability .

- Dose-response curves : Test concentrations spanning 0.1–100 µM, using DMSO controls (<0.1% v/v) to avoid solvent toxicity .

- Data interpretation : Normalize results to positive controls (e.g., doxorubicin) and report mean ± SD for cross-study comparisons .

Advanced Research Questions

Q. How can computational methods like DFT elucidate this compound’s biosynthesis or reactivity?

Density functional theory (DFT) can:

- Model reaction pathways : Calculate activation energies for photochemical steps (e.g., Norrish-Yang cyclization) to predict regioselectivity .

- Analyze stereoelectronic effects : Identify orbital interactions influencing diastereomer formation during synthesis.

- Validate biosynthetic hypotheses : Compare theoretical intermediates with experimental data to confirm proposed pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Address discrepancies by:

- Batch consistency checks : Request peptide content analysis and residual solvent quantification (e.g., TFA <1%) to minimize variability in biological assays .

- Assay standardization : Use identical cell lines (e.g., K562 vs. Jurkat) and incubation times across studies .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., differences in compound solubility or storage conditions) .

Q. How can synthesis yield and scalability of this compound be optimized without compromising integrity?

Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., BF-OEt) to enhance reaction efficiency in key cyclization steps.

- Flow chemistry : Implement continuous photochemical reactors to improve light penetration and scalability .

- Process analytics : Use in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .

Q. What experimental controls are critical for studying this compound’s mechanism of action?

Essential controls:

- Negative controls : Use inactive analogs (e.g., methylated derivatives) to confirm specificity in target-binding assays.

- Pharmacological inhibitors : Co-treat with pathway inhibitors (e.g., caspase inhibitors for apoptosis assays) to validate mechanisms .

- Replication : Perform ≥3 independent experiments to distinguish biological effects from technical artifacts .

Q. How should dose-response experiments for this compound be designed to ensure robustness?

Design considerations:

- Concentration range : Use logarithmic dilutions (e.g., 0.01–100 µM) to capture sigmoidal curves.

- Replicates : Include triplicate wells per concentration and repeat assays across multiple cell passages .

- Statistical power : Calculate sample size using pilot data (e.g., α=0.05, β=0.2) to ensure detectable effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.